Several synthetic routes have been employed to prepare 1H-pyrrole-3-carboxylic acid derivatives. A common strategy involves the reaction of α-aminoketones or their synthetic equivalents with activated carboxylic acid derivatives, such as esters or acid chlorides. Another approach involves the cyclization of appropriately substituted acyclic precursors, often involving multi-step sequences. For example, one study reported synthesizing several 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives starting with a reaction between tosylmethylisocyanide (TosMIC) and β-arylacrylic esters under basic conditions. This yielded 4-aryl-1H-pyrrole-3-carboxylic esters, subsequently benzylated at the 1 position. Alkaline hydrolysis of these ethyl 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylates yielded the targeted compounds. []
For instance, in a study focusing on the synthesis and biological evaluation of 1-(4-(N-(4-(2,4-dichlorophenyl)-6-(6-methylnaphthalen-2-yl)pyrimidin-2-yl)sulfamoyl)phenyl)-5-oxo-2-phenyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid, various spectroscopic techniques, including IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, were employed to confirm the structures of the synthesized compounds. []
For example, researchers investigated the site-selectivity of the reaction between 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylic acid amide and various hydrazonoyl halides and α-haloketones. They confirmed the resulting products – pyrrolo[1,2-d][1,2,4]triazine and pyrrolo[1,2-a]pyrazine derivatives – through spectral data and conformational studies. []
One research group investigated a potential bioisostere for a known aldose reductase (AR) inhibitor. They found that [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone displayed five times greater potency in inhibiting AR in vitro than the original inhibitor, demonstrating an IC50 value in the submicromolar range. This particular compound also exhibited significant activity in an in vitro experimental model of diabetes mellitus based on glycation, suggesting its potential as a valuable lead structure for further development. []
Antimicrobial Agents: Some derivatives have shown promising antibacterial activity. For example, research identified two compounds demonstrating significant anti-staphylococcus activity, with one showing notable antifungal activity against specific Candida albicans and Aspergillus niger strains. []
Enzyme Inhibitors: Specific derivatives have shown inhibitory activity against enzymes like aldose reductase, a potential target for diabetic complications. []
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7